(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate (5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1105244-82-3
VCID: VC4156271
InChI: InChI=1S/C23H17NO6/c1-13-8-16-9-15(6-7-20(16)28-13)21-11-17(24-30-21)12-27-22(25)18-10-14-4-2-3-5-19(14)29-23(18)26/h2-7,9-11,13H,8,12H2,1H3
SMILES: CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)C4=CC5=CC=CC=C5OC4=O
Molecular Formula: C23H17NO6
Molecular Weight: 403.39

(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate

CAS No.: 1105244-82-3

Cat. No.: VC4156271

Molecular Formula: C23H17NO6

Molecular Weight: 403.39

* For research use only. Not for human or veterinary use.

(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate - 1105244-82-3

Specification

CAS No. 1105244-82-3
Molecular Formula C23H17NO6
Molecular Weight 403.39
IUPAC Name [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-oxochromene-3-carboxylate
Standard InChI InChI=1S/C23H17NO6/c1-13-8-16-9-15(6-7-20(16)28-13)21-11-17(24-30-21)12-27-22(25)18-10-14-4-2-3-5-19(14)29-23(18)26/h2-7,9-11,13H,8,12H2,1H3
Standard InChI Key DQFRXGLTQVQKKJ-UHFFFAOYSA-N
SMILES CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)C4=CC5=CC=CC=C5OC4=O

Introduction

(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate is a complex organic compound that combines isoxazole and chromene functionalities, making it a subject of interest in medicinal chemistry due to its potential biological activities. This compound's molecular formula and weight are not explicitly detailed in the available literature, but it is known to be a derivative of isoxazole and chromene, both of which are recognized for their pharmacological significance and diverse biological activities, respectively.

Synthesis and Reaction Conditions

The synthesis of (5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. Key steps may include the use of specific solvents such as dimethylformamide or acetonitrile, and catalysts like triethylamine to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) are often used to monitor reaction progress, while column chromatography is employed for purification.

Synthesis Steps

  • Starting Materials: Typically involves derivatives of 2-methyl-2,3-dihydrobenzofuran and isoxazole.

  • Reaction Conditions: Temperature, solvent choice, and catalysts are crucial for optimizing yield and purity.

  • Monitoring and Purification: TLC for monitoring, column chromatography for purification.

Biological Activities and Potential Applications

The compound's structural features suggest potential interactions with biological targets such as enzymes or receptors, which could modulate enzyme activity or receptor signaling pathways. Detailed studies on binding affinity and selectivity are essential to elucidate the exact mechanisms involved. While specific biological activities of this compound are not well-documented, compounds featuring isoxazole and chromene structures often exhibit pharmacological significance, making them candidates for drug discovery processes.

Potential Applications Table

Application AreaPotential Use
Medicinal ChemistryDrug discovery due to diverse biological activities
PharmacologyPotential therapeutic agents targeting specific diseases
BiochemistryInteraction with biological targets for modulating pathways

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